Amino-Pyrazoles in Medicinal Chemistry: A Review )[2]: Amino-Pyrazoles in Medicinal Chemistry: A Review )
3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich
3-Aminopyrazole is a heterocyclic organic compound characterized by the presence of an amino group attached to the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 83.09 g/mol. The compound is also known by several other names, including 1H-pyrazol-3-amine and pyrazol-3-ylamine, and it is identified by the CAS number 1820-80-0 .
The structure of 3-Aminopyrazole consists of a five-membered ring containing two adjacent nitrogen atoms, which contributes to its unique chemical properties and biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
3-Aminopyrazole exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:
The synthesis of 3-Aminopyrazole typically involves several methods:
textStep 1: React 50 mg of 3-oxo-3-phenylpropanenitrile with 11.6 mg of hydrazine in ethanol at 60°C for 24 hours.Step 2: Cool the mixture, evaporate the solvent, and purify the residue to obtain 45 mg of product (82% yield).
The applications of 3-Aminopyrazole are diverse and include:
Interaction studies of 3-Aminopyrazole focus on its binding affinity with various biological targets. For instance, docking simulations have revealed how certain derivatives interact with tubulin's colchicine binding site, suggesting mechanisms for their anticancer effects . These studies are crucial for understanding how modifications to the structure can enhance efficacy and reduce side effects.
Several compounds share structural similarities with 3-Aminopyrazole, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Aminopyrazole | C3H5N3 | Amino group at the 4-position; different biological activities. |
5-Aminopyrazole | C3H5N3 | Amino group at the 5-position; shows unique reactivity patterns. |
Pyrazol-4-amines | C4H6N4 | Exhibits different pharmacological profiles compared to aminopyrazoles. |
Pyrazolo-triazines | Varies | Combines pyrazole with triazine structures; potential for enhanced activity. |
The uniqueness of 3-Aminopyrazole lies in its specific amino positioning on the pyrazole ring, which influences its reactivity and biological interactions distinctly compared to its analogs.
Corrosive;Irritant